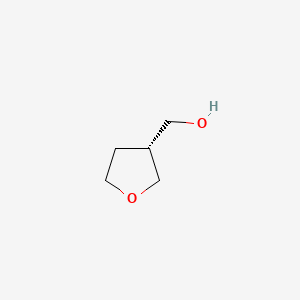

(R)-Tetrahydrofuran-3-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-Tetrahydrofuran-3-ylmethanol is a chiral compound with a tetrahydrofuran ring structure. It is an important intermediate in organic synthesis and is used in various chemical reactions due to its unique structural properties. The compound is characterized by a hydroxymethyl group attached to the third carbon of the tetrahydrofuran ring, making it a valuable building block in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tetrahydrofuran-3-ylmethanol typically involves the reduction of tetrahydrofuran-3-carboxylic acid or its derivatives. One common method is the catalytic hydrogenation of tetrahydrofuran-3-carboxylic acid using a palladium catalyst under hydrogen gas. Another approach involves the use of borane-tetrahydrofuran complex as a reducing agent.

Industrial Production Methods

In industrial settings, ®-Tetrahydrofuran-3-ylmethanol can be produced through the catalytic hydrogenation process on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

®-Tetrahydrofuran-3-ylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form tetrahydrofuran-3-carboxylic acid.

Reduction: The compound can be further reduced to form tetrahydrofuran-3-ylmethane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents like tosyl chloride or thionyl chloride are used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Tetrahydrofuran-3-carboxylic acid.

Reduction: Tetrahydrofuran-3-ylmethane.

Substitution: Various substituted tetrahydrofuran derivatives depending on the reagent used.

Applications De Recherche Scientifique

®-Tetrahydrofuran-3-ylmethanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those with chiral centers.

Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mécanisme D'action

The mechanism of action of ®-Tetrahydrofuran-3-ylmethanol involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that are studied to understand enzyme kinetics and mechanisms. In drug synthesis, its chiral nature allows it to interact with biological targets in a stereospecific manner, influencing the pharmacological activity of the resulting compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydrofuran-3-ylmethanol: The non-chiral version of the compound.

Tetrahydrofuran-2-ylmethanol: A similar compound with the hydroxymethyl group attached to the second carbon.

Tetrahydrofuran-3-carboxylic acid: The oxidized form of ®-Tetrahydrofuran-3-ylmethanol.

Uniqueness

®-Tetrahydrofuran-3-ylmethanol is unique due to its chiral nature, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its specific configuration allows for selective interactions in chemical and biological systems, making it a crucial intermediate in the development of chiral drugs and other specialized chemicals.

Activité Biologique

(R)-Tetrahydrofuran-3-ylmethanol, also known as (R)-tetrahydrofuran-3-ol or (R)-THF-3-ol, is a chiral organic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications in drug development, supported by relevant case studies and research findings.

This compound has the molecular formula C5H12O and a molecular weight of approximately 88.11 g/mol. The compound features a hydroxyl group at the 3-position of the tetrahydrofuran ring, which contributes to its unique reactivity and biological properties. The hydrochloride form of this compound enhances its solubility in water, making it suitable for various pharmaceutical applications.

Antiviral and Anticancer Potential

Research indicates that this compound exhibits notable antiviral and anticancer activities. It is utilized as an intermediate in the synthesis of various drugs targeting viral infections and certain types of cancer. The chirality of this compound plays a crucial role in its biological efficacy; different enantiomers can exhibit distinct pharmacological effects. For example, studies have shown that (R)-3-hydroxytetrahydrofuran has potential applications in developing treatments for viral infections.

Cytotoxicity Studies

A study highlighted the cytotoxic effects of compounds related to this compound against various cancer cell lines. For instance, derivatives showed moderate cytotoxicity against HeLa cells with an IC50 ranging from 2.5 to 5.1 µg/mL. Other derivatives exhibited cytotoxicity against human tumor cell lines such as CCRF-CEM T-cell leukemia and MCF-7 breast adenocarcinoma . These findings suggest that (R)-THF-3-ol and its derivatives could serve as leads for novel anticancer agents.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods often involve the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. Notable methods include:

- Chiral Catalysis : Utilizing chiral catalysts to facilitate asymmetric synthesis.

- Enzymatic Routes : Employing enzymes to achieve selective hydroxylation at the 3-position.

- Ring-opening Reactions : Using nucleophiles to open the tetrahydrofuran ring selectively.

These synthetic approaches highlight the versatility available for producing this compound while maintaining its chiral integrity.

Toxicological Assessments

Toxicological studies have provided insights into the safety profile of this compound. In inhalation studies conducted on rodents, some evidence suggested carcinogenicity at high exposure levels; however, these results are not conclusive for human relevance. In particular, studies indicated increased incidences of hepatocellular adenoma and carcinoma in exposed female mice, emphasizing the need for careful evaluation of exposure levels in therapeutic contexts .

Pharmacokinetics

Research on the pharmacokinetics of this compound indicates that it is readily absorbed through oral, dermal, and inhalation routes. The compound undergoes oxidative metabolism primarily via cytochrome P450 enzymes, leading to metabolites that may exert biological effects, including neurotransmitter modulation . Understanding these metabolic pathways is crucial for optimizing its therapeutic applications.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antiviral | Potential use in developing treatments for viral infections |

| Anticancer | Cytotoxic effects against various cancer cell lines |

| Cytotoxicity IC50 | Ranges from 2.5 to 5.1 µg/mL against HeLa cells; other derivatives show activity against tumor lines |

| Metabolism | Oxidative metabolism via cytochrome P450; produces neurotransmitter-related metabolites |

Propriétés

IUPAC Name |

[(3R)-oxolan-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.